
N'-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE
Overview
Description
N’-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes multiple methoxy groups and a benzohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE typically involves the reaction of 2,4-dimethoxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-1-(2-methyl-2-propanyl)-1H-benzimidazol-5-amine
- 2-Methyl-2-propanyl (2S,6S)-2-benzyl-4-(2,4-dimethoxybenzyl)-3-oxo-6-{2-[(phenylsulfonyl)oxy]ethyl}-1-piperazinecarboxylate
- 2-Methyl-2-propanyl (4S)-4-{[(3S)-1-(2,4-dimethoxybenzyl)-2-oxo-3-piperidinyl]methyl}-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Uniqueness
N’-(2,4-DIMETHOXYBENZOYL)-2,4-DIMETHOXY-N-(2-METHYL-2-PROPANYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-tert-butyl-N'-(2,4-dimethoxybenzoyl)-2,4-dimethoxybenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-22(2,3)24(21(26)17-11-9-15(28-5)13-19(17)30-7)23-20(25)16-10-8-14(27-4)12-18(16)29-6/h8-13H,1-7H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDDOIGZFGWQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=C(C=C(C=C1)OC)OC)NC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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